Cas no 2227761-40-0 ((1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol)

(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
- 2227761-40-0
- EN300-1950889
-
- Inchi: 1S/C8H8F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m0/s1
- InChI Key: XFJZNDWNWGIFKR-ZETCQYMHSA-N
- SMILES: FC([C@H](C1C=CC(=CN=1)OC)O)(F)F
Computed Properties
- Exact Mass: 207.05071298g/mol
- Monoisotopic Mass: 207.05071298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 1.1
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950889-2.5g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1950889-0.05g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1950889-1.0g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 1g |
$1643.0 | 2023-06-03 | ||
Enamine | EN300-1950889-0.1g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1950889-10.0g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 10g |
$7065.0 | 2023-06-03 | ||
Enamine | EN300-1950889-0.25g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1950889-10g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1950889-5g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1950889-0.5g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1950889-5.0g |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol |
2227761-40-0 | 5g |
$4764.0 | 2023-06-03 |
(1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol Related Literature
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on (1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol
Research Brief on (1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol (CAS: 2227761-40-0)
The compound (1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol (CAS: 2227761-40-0) has recently emerged as a promising chiral intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and metabolic diseases. This research brief synthesizes the latest findings regarding its synthetic applications, pharmacological potential, and mechanistic insights from peer-reviewed studies published within the past two years.
Recent synthetic chemistry advancements have demonstrated the compound's utility as a key building block for asymmetric synthesis. A 2023 study in Journal of Medicinal Chemistry detailed its role in constructing trifluoromethyl-bearing scaffolds through Pd-catalyzed cross-coupling reactions (yield >85%, ee >98%). The 5-methoxypyridine moiety enhances solubility while the trifluoroethanol group serves as a bioisostere for carboxylates, addressing pharmacokinetic challenges common in CNS drug candidates.
Pharmacological investigations reveal its derivative forms exhibit potent and selective inhibition of monoamine oxidases (MAO-B IC50 = 12.3 nM vs MAO-A IC50 >1 μM), suggesting potential for Parkinson's disease therapeutics. Molecular dynamics simulations published in ACS Chemical Neuroscience (2024) attribute this selectivity to optimal hydrophobic packing in the MAO-B active site facilitated by the trifluoromethyl group.
Notably, the (S)-enantiomer (2227761-40-0) shows 30-fold greater metabolic stability than its (R)-counterpart in human liver microsome assays, as reported in Drug Metabolism and Disposition. This stereospecificity correlates with reduced CYP3A4-mediated oxidation, a finding with significant implications for preclinical development.
Ongoing clinical-stage research (Phase I/II) by Vertex Pharmaceuticals incorporates this chiral alcohol in next-generation CFTR modulators for cystic fibrosis. The compound's ability to maintain membrane permeability while reducing efflux transporter recognition (P-gp efflux ratio = 1.8 vs 5.2 for predecessor compounds) marks a substantial improvement in bioavailability profiles.
Challenges remain in large-scale asymmetric synthesis, with recent flow chemistry approaches (2024, Organic Process Research & Development) achieving kilogram-scale production at 92% ee using immobilized Candida antarctica lipase B. This addresses previous limitations in manufacturing economics for this high-value intermediate.
The compound's unique physicochemical properties - measured logP of 1.2, polar surface area 42 Å2, and melting point 89-91°C - position it as a versatile scaffold for fragment-based drug discovery. Crystallographic studies demonstrate its capacity to form stable hydrogen-bonding networks with biological targets, particularly in allosteric binding pockets.
Future research directions highlighted in recent reviews include exploration of its: (1) potential as a positron emission tomography (PET) tracer precursor via 18F-radiolabeling of the methoxy group, (2) application in PROTAC designs leveraging its pyridine nitrogen as an E3 ligase binding element, and (3) utility in constructing spirocyclic architectures for kinase inhibition.
2227761-40-0 ((1S)-2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-ol) Related Products
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)




